

# Identifying the Molecular Target of CCI-007: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CCI-007

Cat. No.: B12301671

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**CCI-007** is a novel small molecule inhibitor identified as a potent and selective cytotoxic agent against a subset of leukemias characterized by Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r), as well as those with CALM-AF10 and SET-NUP214 translocations.[1] [2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to **CCI-007**. While the direct molecular target of **CCI-007** remains to be definitively identified, this document details the significant downstream effects and the putative signaling pathways modulated by the compound. The information presented herein is based on the foundational study by Somers et al. (2016) in *Oncotarget*.

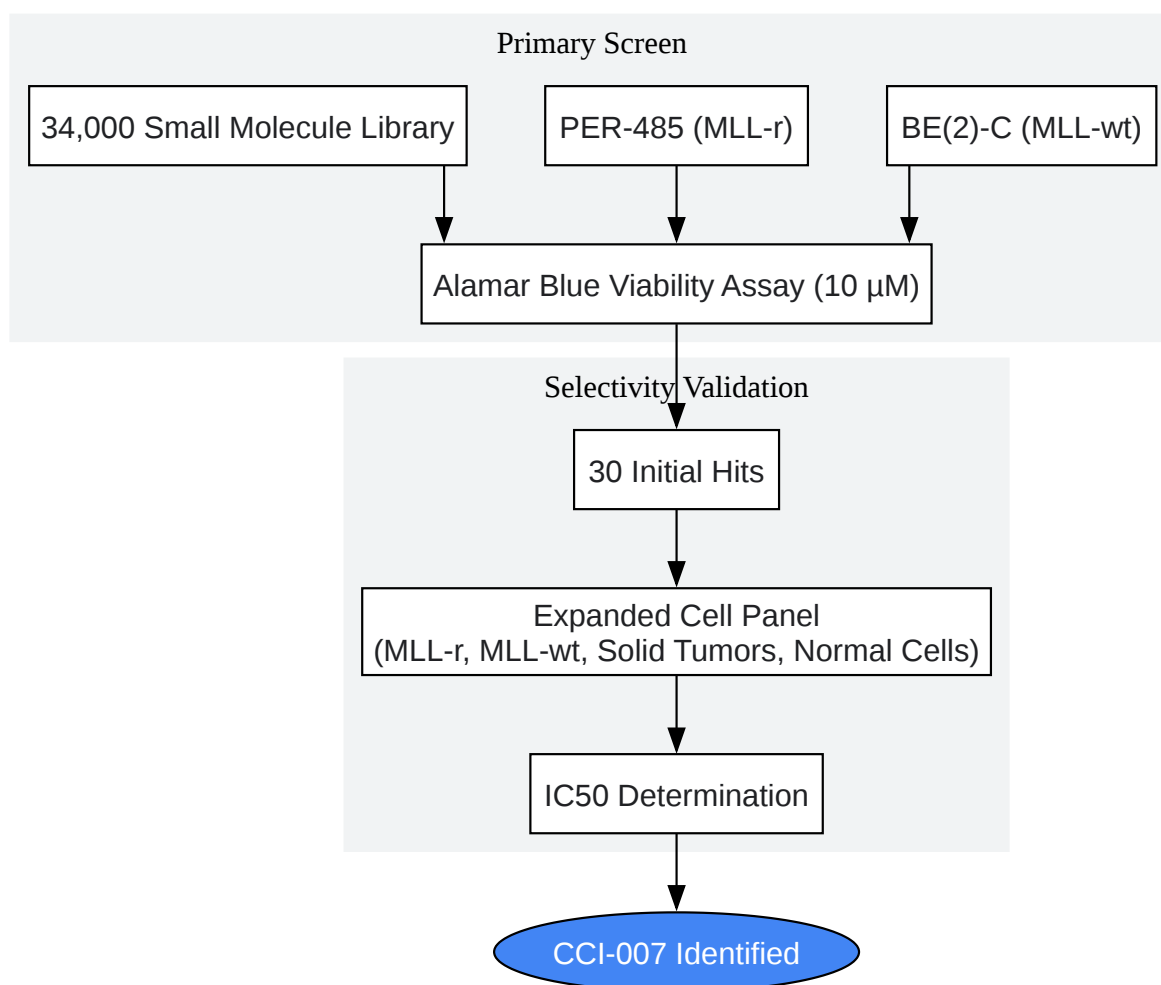
## Introduction

Leukemias with MLL rearrangements are aggressive hematological malignancies with a particularly poor prognosis in infants.[3] These cancers are driven by chromosomal translocations involving the MLL1 gene, leading to the expression of fusion proteins that aberrantly regulate gene transcription, ultimately promoting leukemogenesis. Key downstream targets of MLL fusion proteins include the HOXA9, MEIS1, CMYC, and BCL2 genes, which are critical for the survival and proliferation of leukemia cells.[2][3][4] **CCI-007** was discovered through a phenotypic screening campaign aimed at identifying compounds that selectively kill MLL-rearranged leukemia cells.[1]

# Discovery of CCI-007: A Phenotypic Screening Approach

**CCI-007** was identified from a library of 34,000 small molecules through a cell-based viability screen.<sup>[1]</sup> The primary screen utilized the MLL-rearranged infant acute lymphoblastic leukemia cell line PER-485 and the MLL-wild-type neuroblastoma cell line BE(2)-C as a counterscreen to identify selective inhibitors.<sup>[1]</sup> Initial hits were further evaluated against a broader panel of cancer cell lines and normal cells to confirm selectivity.

## Experimental Workflow for the Identification of CCI-007



[Click to download full resolution via product page](#)

Caption: Workflow for the discovery of **CCI-007**.

## Quantitative Analysis of CCI-007 Cytotoxicity

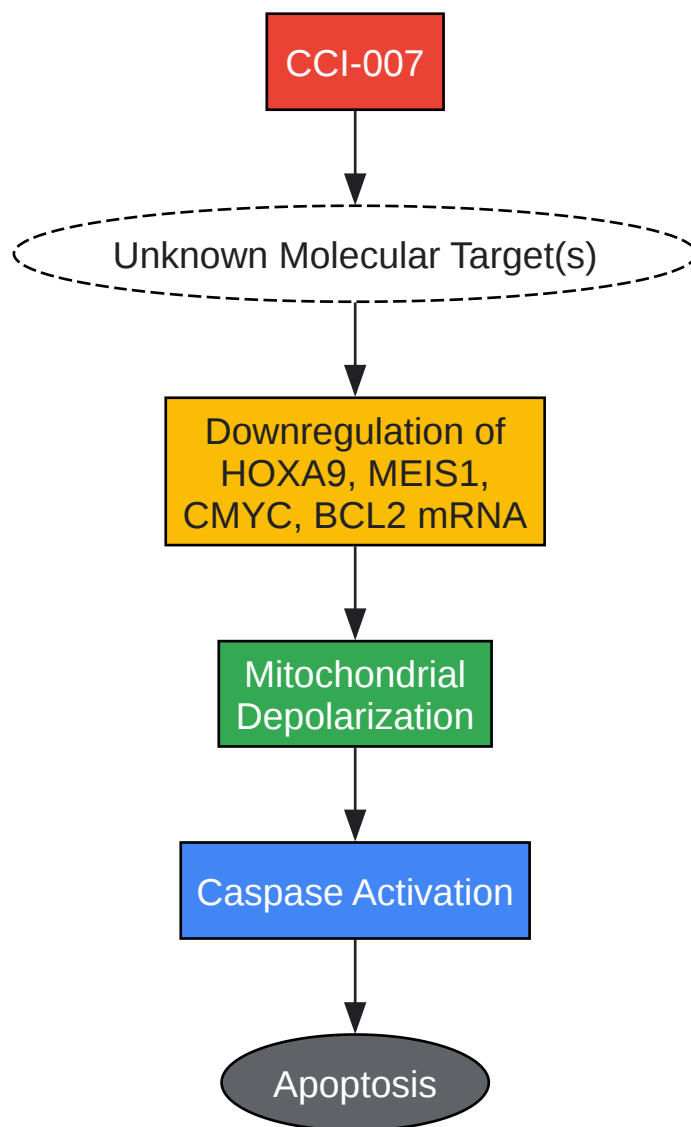
**CCI-007** demonstrates selective cytotoxicity against a subset of MLL-rearranged leukemia cell lines and other leukemias with similar gene expression signatures, such as those with CALM-AF10 and SET-NUP214 fusions.[1][2] The half-maximal inhibitory concentrations (IC<sub>50</sub>) were determined after 72 hours of treatment using an Alamar Blue viability assay.[2]

Cell Line	Subtype	MLL Status	CCI-007 IC50 (μM)	Sensitivity
Sensitive				
PER-485	BCP-ALL	MLL-AF4	1.8	Sensitive
MOLM-13	AML	MLL-AF9	2.5	Sensitive
MV4;11	AML	MLL-AF4	3.1	Sensitive
THP-1	AML	MLL-AF9	4.5	Sensitive
KP-MO-TS	AML	CALM-AF10	2.2	Sensitive
U937	AML	CALM-AF10	3.8	Sensitive
LOUCY	T-ALL	SET-NUP214	4.1	Sensitive
Resistant				
RS4;11	BCP-ALL	MLL-AF4	> 20	Resistant
SEM	BCP-ALL	MLL-AF4	> 20	Resistant
KOPN-8	BCP-ALL	MLL-ENL	> 20	Resistant
REH	BCP-ALL	MLL-wt	> 20	Resistant
NALM-6	BCP-ALL	MLL-wt	> 20	Resistant
CEM	T-ALL	MLL-wt	> 20	Resistant
JURKAT	T-ALL	MLL-wt	> 20	Resistant
K562	CML	MLL-wt	> 20	Resistant

## Mechanism of Action: Induction of Apoptosis and Gene Signature Reversal

**CCI-007** induces rapid, caspase-dependent apoptosis in sensitive leukemia cell lines.<sup>[2][4]</sup> This is preceded by mitochondrial depolarization.<sup>[2][4]</sup> A key finding is that **CCI-007** treatment leads to a significant downregulation of the mRNA levels of critical MLL target genes, including HOXA9, MEIS1, CMYC, and BCL2, within a few hours of exposure.<sup>[2][5]</sup>

## Proposed Signaling Pathway of CCI-007



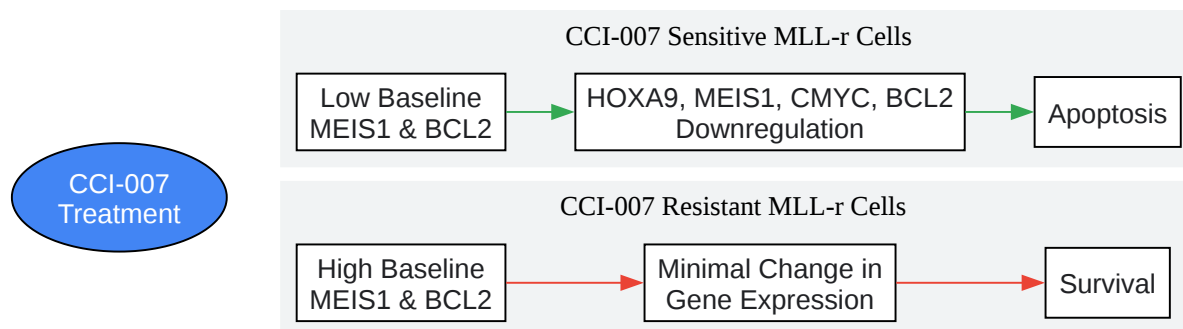
[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **CCI-007** action.

## Determinants of Sensitivity and Resistance

The sensitivity of MLL-rearranged leukemia cells to **CCI-007** is associated with their baseline gene expression profiles.<sup>[1]</sup> Resistant MLL-r cell lines exhibit significantly higher baseline mRNA levels of MEIS1 and BCL2 compared to their sensitive counterparts.<sup>[2][4]</sup> This suggests that **CCI-007** is most effective in a subpopulation of MLL-r leukemias that are dependent on lower levels of these key survival factors.

## Logical Relationship of CCI-007 Sensitivity



[Click to download full resolution via product page](#)

Caption: Determinants of **CCI-007** sensitivity.

## Experimental Methodologies

The following methodologies were employed in the characterization of **CCI-007**:

### Cell Viability Assay

- Method: Alamar Blue assay.
- Procedure: Cells were seeded in 96-well plates and treated with **CCI-007** over a concentration range (0.63-20  $\mu$ M) for 72 hours. Alamar Blue reagent was added, and fluorescence was measured to determine cell viability relative to vehicle-treated controls.[2] IC50 values were calculated using a point-to-point spline fit.[2]

### Apoptosis Analysis

- Method: Annexin V and Propidium Iodide (PI) Staining.
- Procedure: Cells were treated with 5  $\mu$ M **CCI-007** for 24 hours.[2] Staining with fluorescently labeled Annexin V and PI was performed, followed by analysis on a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.[2]

## Mitochondrial Membrane Potential Assay

- Method: JC-1 Staining.
- Procedure: Cells were treated with 5  $\mu$ M **CCI-007** for 6 or 24 hours.[2] The cells were then incubated with the JC-1 dye. Mitochondrial depolarization is indicated by a shift in fluorescence from red to green, which was quantified by flow cytometry.[2]

## Gene Expression Analysis

- Method: Quantitative Real-Time PCR (qRT-PCR) and Microarray.
- Procedure: RNA was isolated from cells treated with **CCI-007** for various time points. For qRT-PCR, cDNA was synthesized, and the expression of target genes (HOXA9, MEIS1, CMYC, BCL2) was measured relative to a housekeeping gene. For microarray analysis, whole-genome expression profiling was performed on RNA from PER-485 cells treated with **CCI-007** for 3 hours to identify global changes in the MLL-r gene signature.[6]

## Conclusion and Future Directions

**CCI-007** is a promising small molecule inhibitor that selectively induces apoptosis in a subset of MLL-rearranged leukemias. Its rapid mechanism of action, which involves the downregulation of key leukemogenic driver genes, distinguishes it from other MLL-targeted therapies.[6] The primary challenge and the most critical next step in the development of **CCI-007** is the definitive identification of its direct molecular target(s). Target deconvolution studies, such as affinity chromatography, chemical proteomics, or computational modeling, are necessary to elucidate the precise protein(s) with which **CCI-007** interacts to exert its potent anti-leukemic effects. Understanding the direct target will be instrumental in optimizing the therapeutic potential of **CCI-007** and developing the next generation of inhibitors for this aggressive form of leukemia.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CCI-007, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCI-007, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. CCI-007, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wugen to Present Correlative Data and Long-Term Follow-Up Updates for Off-the-Shelf, Allogeneic CD7-Targeted CAR-T Cell therapy at the 2025 ASH Annual Meeting [markets.financialcontent.com]
- 6. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [Identifying the Molecular Target of CCI-007: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12301671#identifying-the-molecular-target-of-cci-007]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)



